Sesquiterpene lactone CP-1
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Overview
Description
Santamarine, also known as Santamarin or Balchanin, is a sesquiterpene lactone with the chemical formula C15H20O3. It is a naturally occurring compound found in various plants, including those of the Asteraceae family. Santamarine is known for its diverse biological activities, including anti-inflammatory, antioxidant, and anticancer properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
Santamarine can be synthesized through several methods. One common approach involves the extraction from natural sources such as the plant Saussurea lappa. The extraction process typically includes solvent extraction followed by purification steps like chromatography .
Industrial Production Methods
Industrial production of Santamarine often involves the use of advanced extraction techniques to obtain high purity compounds. Methods such as supercritical fluid extraction and microwave-assisted extraction are employed to enhance yield and efficiency .
Chemical Reactions Analysis
Types of Reactions
Santamarine undergoes various chemical reactions, including:
Oxidation: Santamarine can be oxidized to form different products depending on the oxidizing agent used.
Reduction: It can be reduced under specific conditions to yield reduced forms of the compound.
Substitution: Santamarine can participate in substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents like sodium borohydride are used.
Substitution: Reagents such as halogens and nucleophiles are employed in substitution reactions.
Major Products Formed
The major products formed from these reactions vary based on the specific conditions and reagents used. For example, oxidation can lead to the formation of epoxides and hydroxylated derivatives .
Scientific Research Applications
Santamarine has a wide range of scientific research applications:
Chemistry: It is used as a model compound in studying sesquiterpene lactones and their reactivity.
Biology: Santamarine exhibits significant biological activities, making it a subject of interest in biological studies.
Medicine: Its anticancer and anti-inflammatory properties are explored for potential therapeutic applications.
Industry: Santamarine is used in the development of natural antioxidants and anti-aging products
Mechanism of Action
Santamarine exerts its effects through various molecular targets and pathways:
Antioxidant Activity: It increases the expression of heme oxygenase-1 (HO-1) through the translocation of nuclear factor erythroid 2-related factor 2 (Nrf2).
Anti-inflammatory Activity: Santamarine inhibits the translocation of nuclear factor kappa-light-chain-enhancer of activated B cells (NF-κB), reducing the production of pro-inflammatory cytokines like nitric oxide (NO), prostaglandin E2 (PGE2), tumor necrosis factor-alpha (TNF-α), and interleukin-1 beta (IL-1β).
Anticancer Activity: It induces oxidative stress-mediated apoptosis in cancer cells by targeting thioredoxin reductase (TrxR) and increasing reactive oxygen species (ROS) levels .
Comparison with Similar Compounds
Santamarine is compared with other sesquiterpene lactones such as reynosin and artemisinin:
Reynosin: Both Santamarine and reynosin exhibit antioxidant properties, but Santamarine has shown more significant anti-photoaging effects in human dermal fibroblasts.
Artemisinin: While artemisinin is well-known for its antimalarial activity, Santamarine is more focused on anti-inflammatory and anticancer properties
List of Similar Compounds
- Reynosi
- Artemisinin
- Parthenolide
- Helenalin
Santamarine’s unique combination of biological activities and its potential therapeutic applications make it a compound of significant interest in various fields of research.
Properties
IUPAC Name |
6-hydroxy-5a,9-dimethyl-3-methylidene-4,5,6,7,9a,9b-hexahydro-3aH-benzo[g][1]benzofuran-2-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20O3/c1-8-4-5-11(16)15(3)7-6-10-9(2)14(17)18-13(10)12(8)15/h4,10-13,16H,2,5-7H2,1,3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PLSSEPIRACGCBO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CCC(C2(C1C3C(CC2)C(=C)C(=O)O3)C)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
248.32 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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